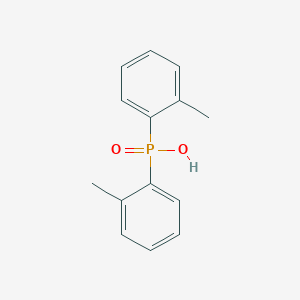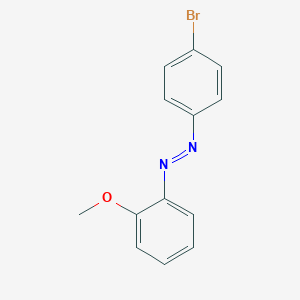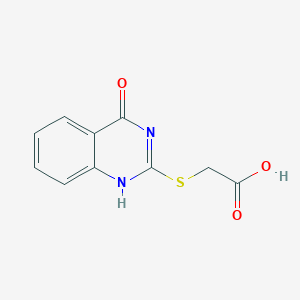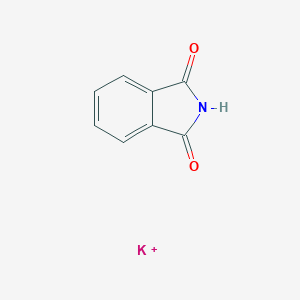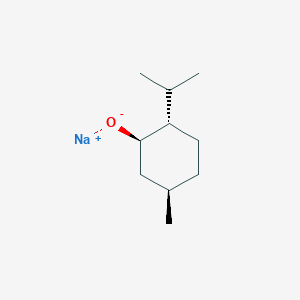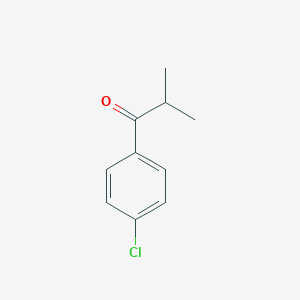
1-(4-Chlorophenyl)-2-methylpropan-1-one
Descripción general
Descripción
The compound "1-(4-Chlorophenyl)-2-methylpropan-1-one" is not directly mentioned in the provided papers. However, the papers do discuss various related chlorophenyl compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, compounds with chlorophenyl groups are often explored for their antibacterial properties, as seen in the synthesis of novel antibacterial agents , and the study of a compound with specific activity against anaerobic bacteria .
Synthesis Analysis
The synthesis of chlorophenyl compounds typically involves multi-step organic reactions. For example, the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones was achieved using the Baker-Venkatraman transformation, indicating the versatility of chlorophenyl compounds in chemical synthesis . Similarly, the synthesis of related compounds often involves direct methods and can be refined by full matrix least-squares procedures, as seen in the crystal structure analysis of a 4-chlorophenyl compound .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be quite complex and is often determined using X-ray crystallography. For instance, the crystal structure of a 4-chlorophenyl compound was solved using direct methods and refined to a final R-factor, indicating a precise determination of the molecular geometry . The presence of chlorophenyl groups can influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π interactions .
Chemical Reactions Analysis
Chlorophenyl compounds can participate in various chemical reactions, often influenced by the presence of the chloro substituent. The reactivity can be tailored for specific applications, such as the design of antibacterial agents that release lethal species within target bacterial cells . The chlorophenyl moiety can also contribute to the formation of intermolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. For example, the presence of a chloro substituent can affect the compound's electron distribution, leading to a highly conjugated and planar structure . The crystal and molecular structure of these compounds can reveal details about their conformational preferences and stability, as seen in the gas phase molecular structure analysis of 1-chloro-2-methylpropane . Additionally, the crystallographic data can provide insights into the solid-state properties of these compounds, such as unit cell parameters and space group information .
Aplicaciones Científicas De Investigación
Antibacterial Agents : A study by Sheikh, Ingle, and Juneja (2009) synthesized novel antibacterial agents, including derivatives of 1-(4-Chlorophenyl)-2-methylpropan-1-one, which showed efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).
Phenanthrene Synthesis : Matsumoto, Ilies, and Nakamura (2011) used a similar compound in the synthesis of phenanthrenes through a [4+2] benzannulation reaction. This process was notable for its tolerance of sensitive functional groups (Matsumoto, Ilies, & Nakamura, 2011).
Spectroscopic Characterization : Kuś et al. (2016) conducted comprehensive chemical characterization of cathinone derivatives related to 1-(4-Chlorophenyl)-2-methylpropan-1-one. This research provides valuable spectroscopic and crystallographic data useful for the identification of these compounds (Kuś et al., 2016).
Benzimidazole Derivatives : Saral, Özdamar, and Uçar (2017) synthesized and studied two new benzimidazole derivatives related to 1-(4-Chlorophenyl)-2-methylpropan-1-one. The study included structural and spectroscopic analysis, providing insights into the properties of these compounds (Saral, Özdamar, & Uçar, 2017).
Photochemistry of Radical Ions : Okamoto and Arnold (1985) examined the photosensitized electron transfer carbon-carbon bond-cleavage reaction of radical cations, including a compound structurally similar to 1-(4-Chlorophenyl)-2-methylpropan-1-one. This research contributes to the understanding of photochemical reactions involving radical ions (Okamoto & Arnold, 1985).
Rotational Isomerism in Chloroalkanes : Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of chloroalkanes, including 1-chloro-2-methylpropane, which is structurally related to 1-(4-Chlorophenyl)-2-methylpropan-1-one. The study provides insights into the conformations preferred by these molecules (Müller, Fruwert, & Geiseler, 1981).
Anti-Inflammatory Effects : Torres et al. (1999) explored the anti-inflammatory effects of compounds structurally similar to 1-(4-Chlorophenyl)-2-methylpropan-1-one, demonstrating their potential as anti-inflammatory agents (Torres et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds have been found to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . This results in a reduction in stem elongation and an increase in abscisic acid production .
Pharmacokinetics
Similar compounds have been found to have good absorption, metabolism, and excretion profiles . They are also predicted to cross the blood-brain barrier, which is crucial for drugs intended to act on the central nervous system .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . They have been found to display superior antipromastigote activity and elicit better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)-2-methylpropan-1-one can be influenced by various environmental factors. For instance, similar compounds have been found to be stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFSBRKAUAGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171983 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-methylpropan-1-one | |
CAS RN |
18713-58-1 | |
| Record name | 4′-Chloroisobutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18713-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018713581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



